
1H-Perfluoro-1-heptene
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Overview
Description
1H-Perfluoro-1-heptene, also known as 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-, is a perfluorinated compound with the molecular formula C7F14 and a molecular weight of 350.0525 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Perfluoro-1-heptene typically involves the fluorination of heptene derivatives. One common method is the electrochemical fluorination (ECF) process, where heptene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound .
Industrial production of this compound often involves large-scale ECF processes, which are optimized for high yield and purity. The reaction conditions typically include low temperatures and controlled current densities to ensure efficient fluorination and minimize side reactions .
Chemical Reactions Analysis
Degradation Pathways
Research indicates that 1H-perfluoro-1-heptene undergoes several degradation pathways, particularly under conditions involving polar aprotic solvents or elevated temperatures. The primary reaction mechanisms include:
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Decarboxylation and Defluorination : In the presence of polar aprotic solvents such as DMSO and water, perfluorinated carboxylic acids can decarboxylate to form perfluoroalkenes like this compound. This process typically occurs at elevated temperatures (around 120°C), leading to phase separation and formation of the alkene as an oil .
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Hydroxylation : Following the formation of the alkene, hydroxylation can occur at the terminal position of the carbon chain. This step has been shown to have no enthalpic barrier, making it favorable under experimental conditions . The hydroxylation process can lead to the formation of various intermediates, including α,β-unsaturated acyl fluorides.
Reaction Mechanisms
The degradation of this compound can be summarized in a series of reactions:
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Initial Decarboxylation :
PFOA→Perfluoro 1 heptane+CO2+HFThis reaction has an activation energy of about 28 kcal/mol.
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Formation of Perfluoro-1-heptene :
Perfluoro 1 heptane→Perfluoro 1 heptene+F−The formation of the alkene occurs with an activation energy of approximately 19.5 kcal/mol.
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Hydroxylation :
Perfluoro 1 heptene+OH−→Hydroxylated IntermediateThis reaction proceeds without an enthalpic barrier, indicating its exothermic nature.
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Formation of By-products :
Subsequent reactions can lead to various by-products such as fluoroacetic acid or shorter-chain perfluorinated carboxylic acids through elimination reactions .
Experimental Observations
Experimental studies have confirmed that when subjected to degradation conditions, this compound degrades into several products, including shorter-chain PFAS compounds and carbon dioxide. The degradation pathways have been elucidated through nuclear magnetic resonance (NMR) spectroscopy, which provided insights into the structure and composition of the resulting products .
Scientific Research Applications
1H-Perfluoro-1-heptene has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which 1H-Perfluoro-1-heptene exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These bonds also influence the compound’s interactions with other molecules, often leading to unique reactivity patterns . The molecular targets and pathways involved in its action are largely determined by its chemical structure and the specific context of its use .
Comparison with Similar Compounds
1H-Perfluoro-1-heptene can be compared to other perfluorinated compounds, such as:
Perfluoro-1-hexene (C6F12): Similar in structure but with one fewer carbon atom, leading to slightly different physical and chemical properties.
Perfluoro-1-octene (C8F16): Contains one additional carbon atom, resulting in higher molecular weight and different reactivity.
Perfluoro-1-butene (C4F8): A shorter-chain perfluorinated compound with distinct applications and properties.
The uniqueness of this compound lies in its specific chain length and fluorination pattern, which confer a balance of stability and reactivity that is advantageous for certain applications .
Properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohept-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13/c8-1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDCNCCQRHRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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